Eprodisate disodium
Overview
Description
Molecular Structure Analysis
The molecular formula of Eprodisate Disodium is C3H6Na2O6S2 . The molecular weight is 248.19 . The structure is consistent with NMR .Physical And Chemical Properties Analysis
Eprodisate Disodium has a molecular formula of C3H6Na2O6S2 and a molecular weight of 248.19 . It is a white to off-white solid .Scientific Research Applications
Eprodisate Disodium: A Fibrillogenesis Inhibitor
Eprodisate Disodium, as a sulfonated inhibitor of fibrillogenesis, plays a critical role in the treatment of Amyloid A (AA) amyloidosis. It functions by binding competitively to the glycosaminoglycan binding sites on Serum Amyloid A (SAA). This action inhibits the formation of glycosaminoglycan-amyloid fibril aggregates, thereby preventing amyloid deposits in organs, particularly in the kidneys, in AA amyloidosis patients (Definitions, 2020).
Eprodisate in Renal Disease Treatment
Eprodisate demonstrates significant efficacy in slowing the decline of renal function in patients with AA amyloidosis. A randomized, double-blind, placebo-controlled trial showed that eprodisate reduced the progression of renal disease in these patients. It resulted in a lower rate of disease worsening compared to placebo, indicating its potential as a renal protective agent in AA amyloidosis (Dember et al., 2007).
Glycosaminoglycan Mimetic Properties
Eprodisate Sodium acts as a glycosaminoglycan (GAG) mimetic. It is developed for AA amyloidosis treatment, which is a complication of chronic inflammatory disorders. By binding to the GAG binding site on serum AA, eprodisate prevents its interaction with GAG and arrests amyloidosis. This action is significant in delaying the onset of renal failure in patients with AA amyloidosis, demonstrating its therapeutic potential in treating this rare condition (Revill et al., 2006).
Potential Applicability to Other Amyloidosis Types
Eprodisate has been identified as a potential therapeutic agent for various types of amyloidosis beyond AA amyloidosis. Its mechanism of action in binding to glycosaminoglycan binding sites and inhibiting amyloid fibril polymerization suggests a wider applicability in the treatment of other amyloidosis types. This potential is supported by its demonstrated efficacy in slowing the progression of AA amyloidosis-related renal disease, although further studies are needed for confirmation (Manenti et al., 2008).
Safety And Hazards
properties
IUPAC Name |
disodium;propane-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046732 | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eprodisate disodium | |
CAS RN |
36589-58-9 | |
Record name | Eprodisate Disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanedisulfonic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRODISATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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